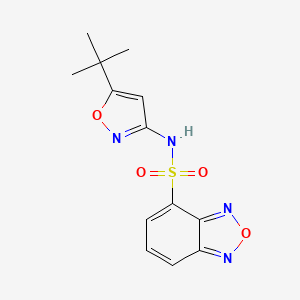

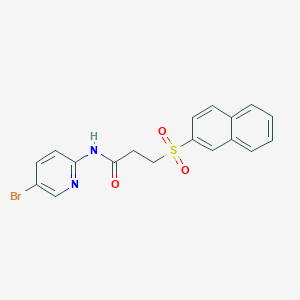

![molecular formula C21H21N5 B4618423 N-benzyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618423.png)

N-benzyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-amine derivatives typically involves complex organic reactions that aim to introduce specific functional groups at strategic positions on the pyrimidine ring to achieve desired properties. A method for synthesizing related compounds involves coupling cyanopyridine derivatives with formamide, formic acid, and dimethyl formamide under reflux conditions, followed by characterization using spectroscopic methods such as IR, 1H NMR, and mass spectral data (Maheswaran et al., 2012). Additionally, microwave-assisted synthesis has been utilized to efficiently synthesize pyrimidine-linked heterocycles, indicating the potential for innovative synthetic routes that reduce reaction times and improve yields (Deohate & Palaspagar, 2020).

Molecular Structure Analysis

Molecular structure analysis of pyrrolo[2,3-d]pyrimidin-4-amines and related compounds involves detailed studies using techniques such as single-crystal X-ray diffraction and spectroscopic methods. These analyses provide insights into the conformation, stereochemistry, and electronic structure of the compounds. For instance, experimental and theoretical studies on similar heterocyclic compounds have elucidated their molecular geometries, optimized using DFT/B3LYP methods with basis sets, and compared the experimental data with calculated geometric parameters, vibrational wavenumbers, and chemical shifts (Özdemir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrrolo[2,3-d]pyrimidin-4-amines includes their participation in cyclocondensation reactions, formation of complexes through hydrogen bonding, and transformations involving the introduction or removal of protecting groups. The versatility in chemical reactions highlights the synthetic utility of these compounds in constructing complex molecular architectures and modifying their chemical properties for specific applications. Notably, the benzyloxycarbonyl group has been used as a protective group in the synthesis of heterocyclic compounds, showcasing the compound's ability to undergo selective reactions under mild conditions (Katoh et al., 1996).

Physical Properties Analysis

The physical properties of pyrrolo[2,3-d]pyrimidin-4-amines, such as solubility, melting points, and crystal structure, are crucial for their practical application in various fields. Studies focusing on related polyimides have shown that incorporating pyrimidine or pyridine moieties can significantly influence the solubility, thermal stability, and mechanical properties of the materials (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with different reagents, determine the utility of pyrrolo[2,3-d]pyrimidin-4-amines in synthetic chemistry and potential applications. The introduction of various substituents on the pyrimidine ring can alter electron distribution, affecting the compound's reactivity towards electrophiles, nucleophiles, and radicals. Studies on related compounds have shown how modifications in the molecular structure can lead to significant changes in chemical behavior, facilitating the design of compounds with tailored properties for specific purposes (Toplak et al., 1999).

Aplicaciones Científicas De Investigación

Potential Biological Activities and Concerns

Mutagenicity and Carcinogenicity of Heterocyclic Amines (HAs)

HAs, which might include compounds structurally related to N-benzyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been isolated from cooked foods and have shown mutagenic and carcinogenic effects in rodents. The exposure to these HAs from a normal diet suggests a continuous risk to humans, emphasizing the importance of understanding their metabolism and potential health impacts (Wakabayashi et al., 1993).

Metabolism and Biological Impact

The metabolism of HAs, including their conversion by CYP1A2 into potentially harmful metabolites, underscores the need for research into specific mechanisms of action and interaction with human enzymes. This area of study could encompass compounds like N-benzyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine to assess their safety and biological effects (Boobis et al., 1994).

Exposure Assessment and Health Risks

Studies have developed methodologies for assessing exposure to HAs through the diet, which could be applied to related compounds for evaluating their presence in foods and potential health risks. This research highlights the significance of monitoring dietary intake of such compounds to manage and mitigate their impact on public health (Stillwell et al., 1999).

Propiedades

IUPAC Name |

N-benzyl-5,6-dimethyl-7-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5/c1-15-16(2)26(13-18-8-10-22-11-9-18)21-19(15)20(24-14-25-21)23-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQBKUFFNADNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC=NC(=C12)NCC3=CC=CC=C3)CC4=CC=NC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)

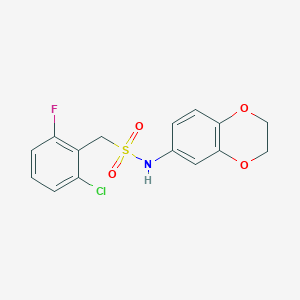

![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)

![(2-{[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4618357.png)

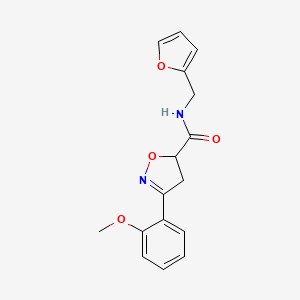

![N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4618371.png)

![1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4618380.png)

![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)

![3-allyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618417.png)

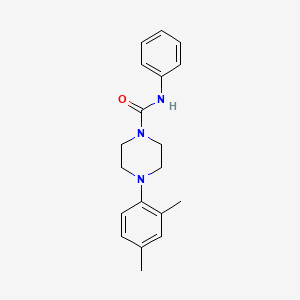

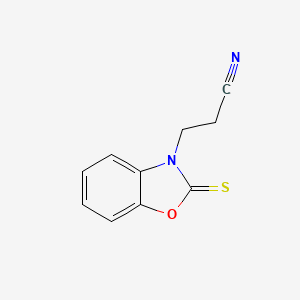

![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4618428.png)